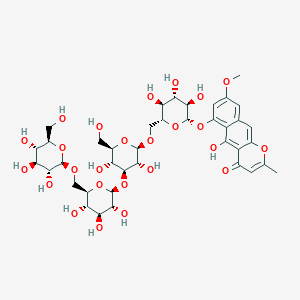

Cassiaside B2

Übersicht

Beschreibung

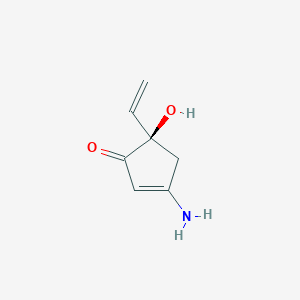

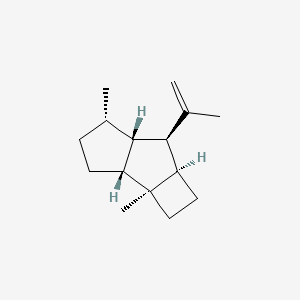

Synthesis Analysis

The total synthesis of compounds related to Cassiaside B2, such as cassiarins A and B, involves biomimetic strategies including Negishi-type coupling and Ag(I)-promoted formation of tricyclic cores. These syntheses provide insight into the methods that could potentially be applied to this compound and similar compounds (Yuan-Shan Yao & Z. Yao, 2008).

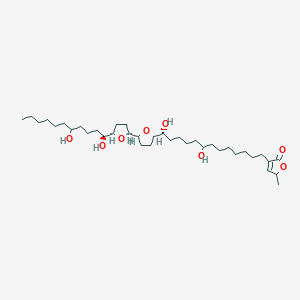

Molecular Structure Analysis

The structure of this compound, along with another compound Cassiaside C2, has been elucidated based on spectral and chemical evidence. These compounds have been identified as glycosides with complex sugar moieties attached to a naphthopyrone aglycone, indicating a sophisticated molecular architecture conducive to their bioactivity (S. Kitanaka, T. Nakayama, T. Shibano, E. Ohkoshi, M. Takido, 1998).

Chemical Reactions and Properties

This compound's naphthopyrone core is significant for its chemical reactivity and interactions. The synthesis and functionalization of related naphthopyrone structures have been explored, showing the potential for diverse chemical reactions that could modify or enhance the biological activities of these compounds (Zhao-Lan Zhang & Biao Yu, 2003).

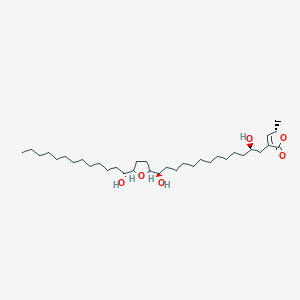

Physical Properties Analysis

While specific studies on the physical properties of this compound are not directly available, research on similar compounds suggests that these glycosides have distinct physical characteristics influenced by their sugar moieties and aglycone structures. These properties include solubility, melting points, and optical activity, which are critical for their extraction, purification, and application in various biological studies.

Chemical Properties Analysis

This compound's chemical properties, particularly its solubility and stability, are influenced by its glycosidic bonds and naphthopyrone structure. These aspects affect its bioavailability and interaction with biological membranes, enzymes, and receptors. The compound's ability to inhibit histamine release from mast cells, as demonstrated in studies, suggests its chemical interaction with cellular components is significant for its antiallergic effects (S. Kitanaka, T. Nakayama, T. Shibano, E. Ohkoshi, M. Takido, 1998).

Wissenschaftliche Forschungsanwendungen

Gewichtsmanagement

Cassiaside B2 wurde auf sein Potenzial im Bereich des Gewichtsmanagements untersucht. Eine computergestützte Moleküldocking-Studie deutet darauf hin, dass this compound als Agonist am Serotoninrezeptor 5-HT2C wirken kann . Dieser Rezeptor spielt eine entscheidende Rolle bei der Vermittlung von Sättigung und Appetitkontrolle. Durch die potentielle Nachahmung der Appetitzügelungseffekte bestimmter Medikamente könnte this compound eine natürliche Alternative zur Behandlung von Fettleibigkeit darstellen.

Anti-Hyperlipidämie

Forschungsergebnisse zeigen, dass this compound anti-hyperlipidämische Eigenschaften besitzt . Dies bedeutet, dass es zur Reduzierung des Lipidspiegels im Blut beitragen kann, was für die kardiovaskuläre Gesundheit vorteilhaft ist und Krankheiten im Zusammenhang mit hohen Cholesterinwerten vorbeugen kann.

Antidiabetische Aktivität

This compound kann antidiabetische Eigenschaften haben. Es ist Teil des pharmakologischen Profils von Cassia obtusifolia, das traditionell zur Behandlung von Diabetes eingesetzt wird . Die Verbindung könnte helfen, den Blutzuckerspiegel zu regulieren und die Insulinempfindlichkeit zu verbessern.

Antimikrobielle Wirkungen

Die antimikrobielle Aktivität von this compound ist ein weiterer interessanter Bereich. Es könnte zur Entwicklung von Behandlungen gegen verschiedene bakterielle und Pilzinfektionen eingesetzt werden und so zum Bereich der Infektionskrankheiten beitragen .

Entzündungshemmende Eigenschaften

This compound wurde mit entzündungshemmenden Wirkungen in Verbindung gebracht. Diese Anwendung ist von Bedeutung bei der Behandlung chronisch-entzündlicher Erkrankungen und könnte zur Entwicklung neuer entzündungshemmender Medikamente führen .

Hepatoprotektive Wirkungen

Die hepatoprotektiven Eigenschaften von this compound deuten auf seine Verwendung zum Schutz der Leber vor Schäden durch Toxine, Medikamente und Krankheiten hin. Es könnte eine wertvolle Verbindung bei der Behandlung und Vorbeugung von Lebererkrankungen sein .

Neuroprotektives Potenzial

This compound könnte neuroprotektive Vorteile haben und bietet potentielle therapeutische Anwendungen bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson . Dies könnte den Weg für neue Behandlungen ebnen, die Nervenzellen vor Schäden schützen.

Histaminausschüttung und Anti-Platelet-Aggregation

Schließlich trägt this compound zur Histaminausschüttung und Anti-Platelet-Aggregation bei. Dies ist besonders relevant im Kontext von allergischen Reaktionen und kardiovaskulärer Gesundheit, wo die Kontrolle der Thrombozytenaggregation entscheidend ist .

Wirkmechanismus

Target of Action

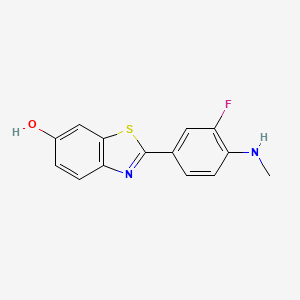

Cassiaside B2 primarily targets the serotonin receptor 5-HT2C , the protein tyrosine phosphatase 1B (PTP1B) , and human monoamine oxidase A (hMAO-A) . The serotonin receptor 5-HT2C is known to mediate satiety, appetite, and consumption behavior . PTP1B and hMAO-A are enzymes that play crucial roles in cellular signaling and metabolism .

Mode of Action

This compound acts as an agonist of the serotonin receptor 5-HT2C . An agonist is a substance that initiates a physiological response when combined with a receptor. In the case of this compound, it binds to the 5-HT2C receptors, mimicking the appetite suppression effects of lorcaserin . It also inhibits the activity of PTP1B and hMAO-A , thereby modulating their respective signaling pathways.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin signaling pathway via the 5-HT2C receptor . By acting as an agonist, this compound can influence this pathway and potentially suppress appetite . The inhibition of PTP1B and hMAO-A can also impact various cellular signaling pathways, including those involved in metabolism .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of appetite through its agonistic action on the 5-HT2C receptor . This can potentially lead to weight management benefits . The inhibition of PTP1B and hMAO-A can also have various cellular effects, given their roles in cellular signaling and metabolism .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Cassiaside B2 plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, including protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A) . This compound acts as an inhibitor of these enzymes, thereby modulating their activity. Additionally, it functions as an agonist of the serotonin receptor 5-HT2C, which is involved in regulating mood, appetite, and other physiological processes . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of the enzymes and receptors.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound modulates the activity of the serotonin receptor 5-HT2C, leading to changes in appetite and mood regulation . Additionally, it has been reported to possess neuroprotective effects by reducing inflammation and oxidative stress in neuronal cells . This compound also exhibits antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in insulin-resistant cells . These effects are mediated through the modulation of key signaling pathways, including the insulin signaling pathway and the inflammatory response pathway.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As an inhibitor of protein tyrosine phosphatase 1B and human monoamine oxidase A, this compound binds to the active sites of these enzymes, thereby preventing their normal catalytic activity . This inhibition leads to the modulation of downstream signaling pathways, resulting in various physiological effects. Additionally, as an agonist of the serotonin receptor 5-HT2C, this compound binds to the receptor and activates it, leading to changes in cellular signaling and gene expression . These binding interactions are primarily mediated through hydrogen bonds and hydrophobic interactions, which stabilize the complex formed between this compound and its target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These effects are likely due to the sustained inhibition of key enzymes and receptors, which can lead to cumulative changes in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit beneficial effects, including antidiabetic, neuroprotective, and hepatoprotective activities . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are likely due to the saturation of metabolic pathways and the accumulation of this compound in tissues, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to carbohydrate metabolism and neurotransmitter regulation . It interacts with enzymes such as protein tyrosine phosphatase 1B and human monoamine oxidase A, which play key roles in these pathways . By inhibiting these enzymes, this compound modulates the flux of metabolites and the levels of key intermediates, thereby influencing overall metabolic activity. Additionally, this compound’s role as a serotonin receptor agonist further implicates it in the regulation of neurotransmitter levels and signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound is influenced by its chemical properties, including its hydrophilicity and molecular size, which affect its ability to diffuse through biological membranes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function are influenced by its localization, as it interacts with different biomolecules in these compartments. For instance, in the cytoplasm, this compound interacts with enzymes such as protein tyrosine phosphatase 1B, while in the nucleus, it may influence gene expression by modulating the activity of transcription factors . The subcellular localization of this compound is likely directed by specific targeting signals and post-translational modifications that guide its transport to different cellular compartments.

Eigenschaften

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H52O25/c1-11-3-14(42)22-15(58-11)5-12-4-13(55-2)6-16(21(12)27(22)47)59-38-32(52)29(49)24(44)19(62-38)10-57-37-34(54)35(26(46)18(8-41)61-37)64-39-33(53)30(50)25(45)20(63-39)9-56-36-31(51)28(48)23(43)17(7-40)60-36/h3-6,17-20,23-26,28-41,43-54H,7-10H2,1-2H3/t17-,18-,19-,20-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJDWELARBQGBQ-PFLZFKCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H52O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the structure of Cassiaside B2 and what is its significance?

A1: this compound is a naphthopyrone glycoside. Its structure consists of a rubrofusarin aglycone with a chain of four glucose molecules attached at the 6-position. [, , ] This unique structure contributes to its biological activities, making it an interesting target for scientific investigation.

Q2: Can this compound be used as a marker for quality control of Semen Cassiae?

A3: Yes, studies show that this compound, along with other major compounds, can be successfully used in a standardized reference extract for quality control of Semen Cassiae. [] This approach offers a practical and reliable method for ensuring the consistency and quality of this traditional Chinese medicine.

Q3: Does the presence of glucose molecules in this compound influence its biological activity?

A4: Yes, research comparing rubrofusarin and its glycosylated derivatives, including this compound, revealed that the presence of glucose molecules can impact bioactivity. [] Specifically, while rubrofusarin demonstrated potent inhibitory activity against PTP1B and hMAO-A enzymes, its glycosides, including this compound, showed reduced activity. This suggests that the aglycone moiety plays a crucial role in the observed inhibitory effects, and glycosylation may modulate these interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,5R,6S,7S,8R,9R,11R,13R,14R,15S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-imidazo[4,5-b]pyridin-3-ylethylsulfanyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1248463.png)

![2-Butyl-5-methylsulfinyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1248476.png)